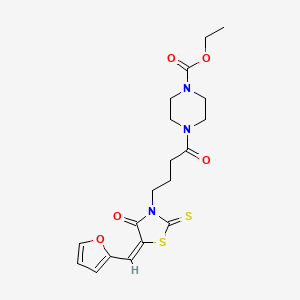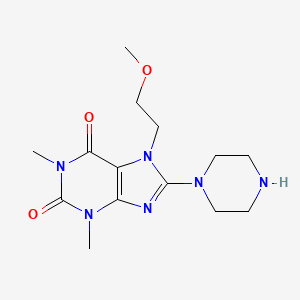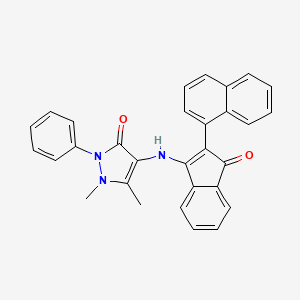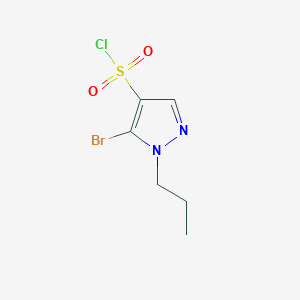
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex molecule that may be related to the field of organic chemistry and medicinal chemistry, involving functionalities such as oxazolidin-2-one, sulfonyl groups, and oxalamide. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential synthesis, structure, and properties of the compound.
Synthesis Analysis
The synthesis of related oxazolidin-2-one derivatives is described in the first paper, where these compounds are prepared by condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . This suggests that a similar strategy could be employed for the synthesis of the compound , with the appropriate choice of starting materials and reagents. The second paper discusses a safer and more convenient synthetic methodology for the preparation of sulfamides using N-substituted oxazolidin-2-one derivatives , which could be relevant for introducing the sulfonyl group into the compound.
Molecular Structure Analysis
The molecular structure of the compound likely includes an oxazolidin-2-one ring, which is a common motif in medicinal chemistry due to its bioactive properties. The presence of a sulfonyl group attached to this ring, as indicated by the name, suggests that the compound could exhibit interesting electronic effects, as sulfamides are known to be influenced by electronic factors . The methoxy groups on the phenyl ring could also affect the electronic distribution and potentially the reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of the oxazolidin-2-one ring is highlighted in the first paper, where the generation of N-acyliminium ions from these rings leads to reactions with allyltrimethylsilane . This indicates that the oxazolidin-2-one moiety in the compound could be reactive under certain conditions, potentially allowing for further functionalization. The fourth paper discusses the formation of a stable complex with dimethylformamide , which could be relevant for understanding the reactivity of the oxalamide portion of the compound.
Physical and Chemical Properties Analysis
While the papers do not directly provide information on the physical and chemical properties of the specific compound, they do offer insights into the properties of related structures. For instance, the stability of sulfamides and their derivatives is discussed , and the chemoselective removal of protective groups in oxazolidin-2-ones is investigated . These studies suggest that the compound may have a stable core structure but also reactive sites that can be manipulated under controlled conditions.
Applications De Recherche Scientifique
Antimicrobial Activity
Design and Evaluation of Biological Activities of 1,3‐Oxazolidinone Derivatives
- This study reports on the synthesis and antimicrobial evaluation of 1,3-oxazolidinone derivatives, demonstrating that certain compounds exhibited significant antimicrobial activity against Gram-positive bacteria, notably Staphylococcus aureus. The research emphasizes the potential of these derivatives as drug candidates, supported by their non-mutagenic and non-cytotoxic profiles at effective concentrations (Karaman et al., 2018).
Anticancer Activity
Novel Sulfonamide Derivatives as VEGFR-2 Inhibitors
- In another study, novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety were synthesized and assessed for their anticancer activity against several cancer cell lines. Some derivatives demonstrated significant cytotoxic effects and acted as potent VEGFR-2 inhibitors, highlighting their promise for cancer therapy (Ghorab et al., 2016).
Synthetic Methodology
Allylation of Exocyclic N-Acyliminium Ions
- Research on the allylation of exocyclic N-acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones offers valuable insights into synthetic strategies that could potentially be applied to the synthesis of complex molecules, including pharmaceuticals (Marcantoni et al., 2002).
Neuroprotective Activities
Antioxidant and Neuroprotective Activities of Hyptis suaveolens
- Although not directly related to the specified compound, this study exemplifies the broader potential of compounds with antioxidant properties to serve as neuroprotective agents. The research demonstrated significant neuroprotective effects against oxidative stress-induced neurotoxicity in vitro, suggesting a potential area of application for similar compounds (Ghaffari et al., 2014).
Fluorescence Applications
High Sensitivity Analysis of Water-soluble, Cyanine Dye Labeled Proteins
- This research outlines a method for the high-sensitivity analysis of proteins, using a novel dye for fluorescence detection. While not directly referencing the compound , it underscores the importance of chemical modifications and derivatizations in enhancing the detection and analysis of biological molecules (Qiao et al., 2009).
Propriétés
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-15-4-6-16(7-5-15)13-23-21(26)22(27)24-14-20-25(10-11-32-20)33(28,29)17-8-9-18(30-2)19(12-17)31-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYHNOPQYGDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)










![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)
![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)
